molecular formula C16H18O2 B13993212 (2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol

(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol

Cat. No.: B13993212
M. Wt: 242.31 g/mol
InChI Key: WMBONEJDEKTXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol is an organic compound with the molecular formula C16H18O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 2’ positions, and two hydroxyl groups are attached to the 3 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,2’-dimethylbiphenyl.

    Oxidation: The methyl groups at the 3 and 3’ positions are oxidized to form hydroxyl groups. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for (2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)dimethanol: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

Uniqueness

(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

[3-[3-(hydroxymethyl)-2-methylphenyl]-2-methylphenyl]methanol

InChI

InChI=1S/C16H18O2/c1-11-13(9-17)5-3-7-15(11)16-8-4-6-14(10-18)12(16)2/h3-8,17-18H,9-10H2,1-2H3

InChI Key

WMBONEJDEKTXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC(=C2C)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.